3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one
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Overview
Description
3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one: is a complex organic compound that belongs to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of two morpholine-4-sulfonyl groups attached to the benzo[c]chromen-6-one core The morpholine moiety is a six-membered ring containing both nitrogen and oxygen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,8-dichlorobenzo[c]chromen-6-one with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine-4-sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of morpholine derivatives.
Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine: In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine-4-sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. This compound can inhibit or activate certain pathways, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
- 3,8-dichlorobenzo[c]chromen-6-one
- 3,8-bis(piperidin-4-sulfonyl)-6H-benzo[c]chromen-6-one
- 3,8-bis(morpholine-4-carbonyl)-6H-benzo[c]chromen-6-one
Uniqueness: 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one is unique due to the presence of morpholine-4-sulfonyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,8-bis(morpholin-4-ylsulfonyl)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8S2/c24-21-19-13-15(32(25,26)22-5-9-29-10-6-22)1-3-17(19)18-4-2-16(14-20(18)31-21)33(27,28)23-7-11-30-12-8-23/h1-4,13-14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDBEEHJIJJNSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CCOCC5)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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